tert-Butyl but-1-en-3-yn-2-ylcarbamate
Description
tert-Butyl but-1-en-3-yn-2-ylcarbamate is an organocarbamate derivative featuring a tert-butyl carbamate group attached to a but-1-en-3-yne backbone.
Properties
CAS No. |
173065-18-4 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.2 g/mol |
IUPAC Name |
tert-butyl N-but-1-en-3-yn-2-ylcarbamate |
InChI |
InChI=1S/C9H13NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h1H,2H2,3-5H3,(H,10,11) |
InChI Key |
MECYYEKEFOBFRE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(=C)C#C |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=C)C#C |
Synonyms |
Carbamic acid, (1-methylene-2-propynyl)-, 1,1-dimethylethyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Molecular weights vary significantly based on substituents, with bulkier groups (e.g., diphenyl in ) increasing molecular mass.
Reactivity and Stability
- This compound: The enyne moiety may participate in click chemistry (e.g., Huisgen cycloaddition) or serve as a dienophile in Diels-Alder reactions. The tert-butyl group provides steric hindrance, enhancing stability during synthesis .
- Chloro- and Hydroxy-Substituted Carbamates : Functional groups like chlorine or hydroxyl increase polarity and influence solubility and hydrogen-bonding interactions.
Research Implications
The unique enyne structure of this compound positions it as a versatile intermediate in synthetic chemistry, particularly for constructing conjugated systems or heterocycles. Its stability profile, inferred from analogous carbamates , suggests suitability for multi-step syntheses. Future studies should explore its reactivity in catalytic processes and confirm safety parameters.
Preparation Methods
Ruthenium-Catalyzed Cycloaddition and Carbamate Formation
A prominent method involves Ru-catalyzed reactions between propargyl alcohols and N-Boc allylamines. As demonstrated in Ru-mediated procedures, 4-(trimethylsilyl)but-3-yn-1-ol reacts with N-Boc allylamine in the presence of [CpRu(MeCN)₃]PF₆ and diphenylphosphate to yield tert-butyl but-1-en-3-yn-2-ylcarbamate derivatives.
Reaction Conditions:
-
Catalyst: [CpRu(MeCN)₃]PF₆ (3 mol%)
-
Additive: Diphenylphosphate (10 mol%)
-
Solvent: Acetone/toluene (1:1 v/v, 0.1 M)
-
Temperature: Room temperature
The mechanism proceeds via ruthenium-mediated alkyne activation, forming a metallocyclopropane intermediate that undergoes regioselective coupling with the allylamine. The Boc group remains intact throughout the process, as confirmed by ¹H NMR monitoring.
Table 1: Optimization of Ru-Catalyzed Synthesis
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 3 mol% | Maximizes turnover |
| Solvent Polarity | Medium (acetone) | Enhances solubility |
| Reaction Time | 8–12 hours | Completes cyclization |
| Stoichiometry | 1:1 alkyne:amine | Minimizes byproducts |
Stepwise Alkynylation and Carbamate Formation
Propargylamine Synthesis Followed by Boc Protection
An alternative approach involves synthesizing the propargylamine core before introducing the Boc group. But-1-en-3-yn-2-amine is prepared via Sonogashira coupling between acetylene derivatives and vinyl halides, followed by Boc protection using di-tert-butyl dicarbonate (Boc₂O).
Key Steps:
-
Sonogashira Coupling:
-
Boc Protection:
Mechanistic Insight: The Boc group installs via nucleophilic attack of the amine on the electrophilic carbonyl of Boc₂O, facilitated by DMAP as a base. Steric hindrance from the tert-butyl group ensures selective mono-protection.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Reaction efficiency heavily depends on solvent polarity and temperature. Polar aprotic solvents (e.g., acetone) enhance catalyst solubility in Ru-mediated routes, while nonpolar solvents (toluene) improve regioselectivity. Elevated temperatures (>40°C) promote side reactions, such as alkyne oligomerization, reducing yields by 15–20%.
Stoichiometric Balance and Catalytic Efficiency
A 1:1 molar ratio of alkyne to amine minimizes dimerization byproducts. Excess Boc₂O (1.2 equiv) ensures complete amine protection without overconsumption of reagents. Catalytic systems requiring ligands (e.g., phosphates) improve turnover frequencies by stabilizing Ru intermediates.
Purification and Characterization Techniques
Chromatographic Purification
Crude products are purified via flash chromatography using silica gel and gradient elution (hexane/ethyl acetate 9:1 to 4:1). The Boc-protected carbamate typically elutes at Rf = 0.3–0.4.
Spectroscopic Validation
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for tert-Butyl but-1-en-3-yn-2-ylcarbamate?
- Methodology : Synthesis typically involves multi-step reactions under controlled conditions. For carbamate derivatives, a common approach includes:
- Step 1 : Activation of the hydroxyl or amine group using reagents like phosgene or di-tert-butyl dicarbonate (Boc anhydride).
- Step 2 : Protection of functional groups (e.g., tert-butyl for amine protection) to prevent side reactions.
- Step 3 : Controlled alkyne or alkene coupling using catalysts like palladium or copper (Sonogashira or Heck reactions) .
- Critical Note : Ensure anhydrous conditions and inert atmospheres (N₂/Ar) to avoid decomposition of reactive intermediates .
Q. How can purity and structural integrity be validated for this compound?
- Analytical Workflow :
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) for purity assessment.
- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., tert-butyl signals at δ ~1.3 ppm) and IR (carbamate C=O stretch ~1700 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks .
Q. What safety protocols are recommended for handling tert-Butyl carbamate derivatives?
- PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for weighing and reactions .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
- Toxicology : Limited data available; assume acute toxicity and avoid inhalation/contact .
Advanced Research Questions
Q. How to address contradictory data in regioselectivity during alkyne functionalization?
- Mechanistic Analysis :
- Use DFT calculations to model transition states and predict regioselectivity in alkyne additions.
- Experimentally vary catalysts (e.g., Pd vs. Cu) and monitor outcomes via GC-MS or in-situ IR .
Q. What strategies optimize yield in multi-step syntheses involving sensitive intermediates?
- Process Optimization :
- Temperature Control : Use cryogenic conditions (-78°C) for unstable enyne intermediates.
- Protecting Groups : Employ orthogonal protection (e.g., tert-butyl for amines, TMS for alkynes) to minimize side reactions .
Q. How to resolve discrepancies in biological activity data across studies?
- Data Reconciliation :
- Assay Validation : Replicate experiments using standardized protocols (e.g., fixed IC₅₀ measurement conditions).
- Probe Purity : Re-test compounds after re-purification (e.g., via flash chromatography).
Q. What computational tools are suitable for predicting the reactivity of tert-Butyl carbamates?
- In Silico Methods :
- Molecular Dynamics (MD) : Simulate solvent effects on carbamate stability.
- Docking Studies : Use AutoDock Vina to predict binding modes in enzymatic targets (e.g., proteases) .
- Validation : Correlate computational predictions with experimental kinetics (e.g., kcat/KM values) .
Methodological Tables
Table 1 : Key Synthetic Parameters for tert-Butyl Carbamates
| Parameter | Optimal Conditions | Reference |
|---|---|---|
| Boc Protection | Boc₂O, DMAP, DCM, 0°C → RT | |
| Alkyne Coupling | PdCl₂(PPh₃)₂, CuI, NEt₃, THF | |
| Purification | Flash chromatography (EtOAc/Hex) |
Table 2 : Common Analytical Signatures
| Technique | Characteristic Data | Reference |
|---|---|---|
| ¹H NMR | δ 1.3 (t-Bu), δ 4.1 (OCH₂) | |
| IR | 1700 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H) | |
| HRMS | [M+H]⁺ calc. vs. observed |
Critical Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
